molecular formula C10H13BrN2O B13560292 3-Bromo-5-(piperazin-1-yl)phenol

3-Bromo-5-(piperazin-1-yl)phenol

Cat. No.: B13560292
M. Wt: 257.13 g/mol
InChI Key: LUWAIBICFONJKR-UHFFFAOYSA-N
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Description

3-Bromo-5-(piperazin-1-yl)phenol is a brominated phenolic compound featuring a piperazine substituent. Its molecular formula is C₁₀H₁₂BrN₃O, with a molecular weight of 270.13 g/mol. The compound combines the electron-withdrawing bromine atom with the electron-donating piperazine group, creating a unique electronic profile that may influence reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

3-bromo-5-piperazin-1-ylphenol

InChI

InChI=1S/C10H13BrN2O/c11-8-5-9(7-10(14)6-8)13-3-1-12-2-4-13/h5-7,12,14H,1-4H2

InChI Key

LUWAIBICFONJKR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=CC(=C2)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(piperazin-1-yl)phenol typically involves the bromination of 5-(piperazin-1-yl)phenol. One common method includes the reaction of 5-(piperazin-1-yl)phenol with bromine in an organic solvent such as dichloromethane under controlled temperature conditions . The reaction is monitored using thin-layer chromatography (TLC) to ensure the completion of bromination.

Industrial Production Methods

Industrial production of 3-Bromo-5-(piperazin-1-yl)phenol may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(piperazin-1-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-5-(piperazin-1-yl)phenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(piperazin-1-yl)phenol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The bromine atom and phenolic group contribute to the compound’s reactivity and binding affinity. These interactions can affect cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

4-Bromo-2-(2-(piperazin-1-yl)ethylimino)methyl)phenol
  • Molecular Formula : C₁₃H₁₇BrN₄O
  • Key Features: Includes an ethylimino linker between the piperazine and phenol groups.
  • Properties : Zinc complexes of this Schiff base derivative demonstrated low toxicity in preclinical studies, with minimal hematological or biochemical disruptions .
2-Methoxy-6-((substituted phenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol (V1–V8)
  • Molecular Weight : ~500–600 g/mol
  • Key Features: Incorporates morpholinopyrimidine and substituted phenyl groups.
  • Properties: Exhibited anti-inflammatory activity in vitro, attributed to the morpholinopyrimidine moiety’s interaction with inflammatory targets .
  • Comparison: The target compound’s simpler structure lacks the morpholinopyrimidine unit, which may limit its anti-inflammatory efficacy but improve synthetic accessibility.
2-(4-(2,3-Dichlorophenyl)piperazin-1-yl)(6-methylpyridin-3-yl)methyl)phenol (4g)
  • Molecular Formula : C₂₃H₂₀Cl₂N₄O
  • Key Features : Contains dichlorophenyl and pyridinyl substituents.
  • Properties : High melting point (208–210°C) and yield (83%), suggesting robust stability .
  • Comparison: The dichlorophenyl group in 4g enhances hydrophobicity, whereas 3-Bromo-5-(piperazin-1-yl)phenol’s bromophenol core may offer distinct solubility and bioavailability profiles.

Physicochemical Properties

Compound Name Molecular Weight Substituents Melting Point (°C) Notable Properties
3-Bromo-5-(piperazin-1-yl)phenol 270.13 Bromo, Piperazine N/A Likely polar due to phenol/piperazine
4-Bromo-2-(piperazin-1-yl)ethylimino... 345.20 Bromo, Piperazine, Ethylimino N/A Forms stable zinc complexes
2-Methoxy-6-((substituted phenyl)... ~500–600 Methoxy, Piperazine, Phenyl N/A High anti-inflammatory activity
2(4-(2,3-Dichlorophenyl)piperazin-1-yl... 463.34 Dichlorophenyl, Piperazine 208–210 High thermal stability

Q & A

Q. What are the limitations of current synthetic protocols, and how can they be mitigated?

  • Answer:
  • Low yields in SNAr reactions: Catalytic Cu(I) or microwave-assisted synthesis improves efficiency .
  • Deprotection side reactions: Trifluoroacetic acid (TFA) in dichloromethane minimizes Boc-deprotection byproducts .
  • Scale-up challenges: Continuous flow reactors enhance reproducibility for intermediates .

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